molecular formula C22H22O7 B11250616 ethyl {[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

ethyl {[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B11250616
M. Wt: 398.4 g/mol
InChI Key: KTZLVGFBMMXNHV-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-2-one core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the chromen-2-one core. This intermediate is then subjected to further reactions to introduce the ethyl acetate group and other substituents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can bind to active sites, modulating the activity of these targets and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

InChI

InChI=1S/C22H22O7/c1-5-27-20(23)12-28-15-7-9-17-16(11-15)13(2)21(22(24)29-17)14-6-8-18(25-3)19(10-14)26-4/h6-11H,5,12H2,1-4H3

InChI Key

KTZLVGFBMMXNHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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